molecular formula C8H18Cl2N2O2 B1420231 2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride CAS No. 938146-50-0

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

Cat. No. B1420231
M. Wt: 245.14 g/mol
InChI Key: PKNRKZSHJWXBRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

MPD plays a significant role in the synthesis and optimization of pharmaceutical compounds. For instance, it is involved in the development of potent and selective PPARgamma agonists. It is also significant in the field of peptide synthesis. Research has been conducted on synthesizing novel dipeptides using derivatives of MPD.


Molecular Structure Analysis

The molecular formula of MPD is C6H13Cl2N3O2. The InChI Key is PKNRKZSHJWXBRW-UHFFFAOYSA-N.


Physical And Chemical Properties Analysis

MPD is a white crystalline solid that is soluble in water and ethanol. It is stable under normal conditions. The molecular weight of MPD is 245.15 g/mol.

Scientific Research Applications

Synthesis and Optimization in Drug Development

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride is used in the synthesis and optimization of various pharmaceutical compounds. For instance, it has been utilized in the development of potent and selective PPARgamma agonists, with modifications to its phenyl alkyl ether moiety enhancing solubility and selectivity (Collins et al., 1998).

In the Field of Peptide Synthesis

The compound has applications in peptide research. It was incorporated into the synthesis of a novel dipeptide and subsequently used as a unit in cyclic peptides, demonstrating its versatility in complex molecular constructions (Yamashita et al., 2009).

Anticancer Research

Research has explored the use of derivatives of this compound in the study of anticancer agents. A study involving 4-Methylpiperazine-1-carbodithioc acid, a related compound, showed significant in vitro and in vivo anticancer activity, highlighting its potential in cancer treatment research (Xiaomei Jiang et al., 2007).

Material Synthesis

Its utility extends to material synthesis as well. For instance, it has been used in the synthesis of specific benzoic acid derivatives, which can serve as intermediates in the production of various materials (Lu Xiao-qin, 2010).

Development of Antimicrobial Agents

The compound plays a role in synthesizing new antimicrobial agents, particularly in the production of derivatives that exhibit antibacterial properties (D. Chu et al., 1991).

Anticonvulsant Research

There is evidence of its application in the development of anticonvulsant drugs. Derivatives of 4-Methylpiperazin-1-yl have been synthesized and tested for anticonvulsant activity, contributing to the development of new treatments for epilepsy and related conditions (J. Obniska et al., 2005).

Safety And Hazards

The safety information for MPD includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c1-7(8(11)12)10-5-3-9(2)4-6-10;;/h7H,3-6H2,1-2H3,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRKZSHJWXBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCN(CC1)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672559
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)propanoic acid dihydrochloride

CAS RN

938146-50-0
Record name 2-(4-Methylpiperazin-1-yl)propanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nilsson, K Berggren, S Berglund… - Journal of Medicinal …, 2023 - ACS Publications
JAK-STAT cytokines are critical in regulating immunity. Persistent activation of JAK-STAT signaling pathways by cytokines drives chronic inflammatory diseases such as asthma. Herein, …
Number of citations: 3 pubs.acs.org

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